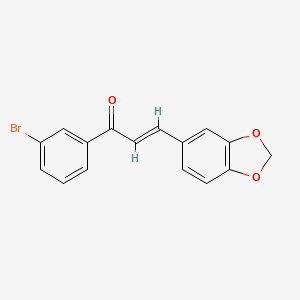

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one

Beschreibung

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by a benzodioxole ring and a 3-bromophenyl group connected via an α,β-unsaturated ketone (enone) bridge. The compound crystallizes in the monoclinic space group $ P2_1/c $, with unit cell parameters $ a = 14.237 \, \text{Å} $, $ b = 8.181 \, \text{Å} $, $ c = 11.717 \, \text{Å} $, and $ \beta = 100.658^\circ $ . The enone bridge is nearly planar, and the dihedral angles between the benzodioxole and 3-bromophenyl rings influence conjugation and intermolecular interactions, such as C–H···O hydrogen bonds, which stabilize the crystal packing .

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJHDFAXIFGSGC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 1-(2H-1,3-benzodioxol-5-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Dihydrochalcones or fully reduced hydrocarbons.

Substitution: Various substituted chalcones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structures to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one exhibit promising anticancer properties. For instance, derivatives of benzodioxole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The compound's ability to interact with biological targets involved in cancer progression makes it a candidate for further investigation in anticancer drug development .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related benzodioxole derivatives have shown effectiveness against a range of bacterial and fungal strains. The presence of the bromine atom may enhance the compound's bioactivity by increasing its lipophilicity and facilitating membrane penetration .

Nonlinear Optical Materials

The unique electronic properties of this compound make it suitable for applications in nonlinear optics. Research has demonstrated that benzodioxole-containing compounds can exhibit significant nonlinear optical responses, making them valuable for developing optical devices such as frequency converters and optical limiters .

Photovoltaic Applications

Due to its conjugated structure, the compound may also find applications in organic photovoltaic devices. The ability of such compounds to absorb light efficiently and convert it into electrical energy is crucial for enhancing the performance of solar cells. Studies are ongoing to explore the efficiency of these compounds in photovoltaic applications .

Case Studies

Wirkmechanismus

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress, inflammation, and cell proliferation.

Pathways: The compound can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Selected Chalcone Derivatives

- Dihedral Angles: The 4-bromophenyl analog exhibits a dihedral angle of 12.60° between the benzodioxole and aryl rings, suggesting reduced conjugation compared to the 3-bromo isomer . The 3-bromo-2-thienyl derivative shows a 12.5° angle between the enone and thiophene ring, indicating moderate planarity .

- Crystal Packing: The 3-bromophenyl compound forms non-centrosymmetric sheets via C–H···O interactions, while the nitro-substituted derivative (3-nitrophenyl) exhibits stronger directional interactions, leading to chain-like motifs .

Electronic and Functional Group Effects

- The bromine atom also increases steric bulk, affecting crystal packing . Nitro (3-Nitro): Stronger electron withdrawal than bromine, leading to red-shifted UV-Vis absorption and enhanced charge-transfer characteristics .

Biologische Aktivität

The compound (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one is a synthetic derivative belonging to the class of chalcones, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure features a benzodioxole moiety and a bromophenyl group, contributing to its unique properties.

Biological Activity Overview

Chalcones, including the compound , have been studied for various biological activities such as:

- Antioxidant Activity : Chalcones exhibit significant antioxidant properties, which can help in reducing oxidative stress in cells.

- Anticancer Properties : Many chalcone derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Antimicrobial Effects : Some studies suggest that chalcones possess antimicrobial activity against various pathogens.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound demonstrate potent antioxidant activity. For instance, a related study showed that certain chalcones effectively scavenge free radicals and reduce lipid peroxidation in vitro .

Anticancer Activity

Several studies have focused on the anticancer potential of chalcone derivatives. For example, a compound structurally similar to our target was evaluated for its ability to inhibit cell growth in various cancer cell lines. The results indicated that it significantly reduced proliferation in breast cancer and leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anticancer Mechanisms

A notable study highlighted the mechanism by which chalcone derivatives induce apoptosis in cancer cells. The compound was found to activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action leads to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Chalcones have also been investigated for their antimicrobial properties. A comparative study demonstrated that similar compounds exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Biological Effect |

|---|---|

| Benzodioxole moiety | Enhances antioxidant activity |

| Bromophenyl group | Increases cytotoxicity against cancer cells |

| Enone functional group | Facilitates interactions with cellular targets |

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 3-bromoacetophenone with 1,3-benzodioxole-5-carbaldehyde in methanol under basic conditions (e.g., 10% KOH) at 278 K for 4 hours . Yield optimization requires precise control of temperature, solvent polarity, and base concentration. Post-synthesis purification via recrystallization (e.g., methanol or acetonitrile) is critical to obtain high-purity crystals for structural analysis .

Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals the (2E)-configuration and planar geometry of the α,β-unsaturated ketone. Key parameters include:

- Dihedral angles between the benzodioxole (C8–C13) and bromophenyl (C1–C6) rings (5.3°), indicating near-coplanarity .

- Bond angles (e.g., C3–Br1: 127.0°) influenced by steric interactions . Crystallographic data (space group P21/c, a = 14.237 Å, β = 100.658°) validate the monoclinic system . Hydrogen atoms are typically refined using riding models with Uiso(H) = 1.2Ueq(C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-Br vibrations at ~500–600 cm⁻¹.

- NMR : ¹H NMR identifies vinyl proton coupling (J = 15–16 Hz for E-configuration) and aromatic protons (benzodioxole δ ~6.7–6.9 ppm) .

- UV-Vis : Absorbance bands at ~300–350 nm reflect π→π* transitions in the conjugated enone system .

Advanced Research Questions

Q. How do electronic effects of the benzodioxole and bromophenyl substituents influence the compound’s reactivity in Michael addition reactions?

The electron-rich benzodioxole group enhances electrophilicity at the β-carbon of the enone, facilitating nucleophilic attack. The 3-bromophenyl moiety exerts a moderate electron-withdrawing effect via inductive polarization, further activating the α,β-unsaturated system. Kinetic studies using polar aprotic solvents (e.g., DMF) reveal second-order dependence on nucleophile concentration . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) .

Q. What intermolecular interactions govern crystal packing, and how do they affect material properties?

SCXRD analysis identifies weak C–H···O hydrogen bonds (2.6–2.8 Å) and π–π stacking (3.4–3.6 Å) as dominant packing forces. These interactions form (100) sheet layers with R₄⁴(31) graph-set motifs, contributing to thermal stability and anisotropic optical properties . Hirshfeld surface analysis quantifies contact contributions (e.g., H···O: ~12%, H···Br: ~8%) .

Q. How can discrepancies in experimental vs. computational bond lengths/angles be resolved?

Discrepancies often arise from dynamic effects (e.g., thermal motion) in X-ray data vs. static DFT calculations. Refinement strategies include:

Q. What methodological challenges arise in studying the compound’s nonlinear optical (NLO) potential?

Key challenges include:

- Accurately measuring hyperpolarizability (β) via electric-field-induced second harmonic generation (EFISHG), requiring high-purity crystals.

- Addressing solvent effects in solution-phase measurements, which can mask intrinsic NLO responses .

- Validating computational predictions (e.g., using TD-DFT) with experimental Kurtz-Perry powder tests .

Methodological Tables

Q. Table 1: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| a, b, c (Å) | 14.237, 8.181, 11.717 | |

| β (°) | 100.658 | |

| R-factor | 0.026 | |

| Dihedral angle (C8–C13) | 5.3° |

Q. Table 2: Key Synthetic Conditions

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 278 K | Maximizes enol-keto tautomer equilibrium |

| Solvent | Methanol | Balances solubility and reactivity |

| Reaction time | 4 hours | Prevents over-oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.